molecular formula C19H20F2N4O2 B258332 N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B258332
M. Wt: 374.4 g/mol
InChI Key: QGDUMACVDVXFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival pathways. It has also been found to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cell proliferation and survival pathways. It has also been found to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One of the main areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific enzymes and pathways targeted by this compound in cancer cells. This can lead to the development of more targeted anti-cancer drugs. In addition, further research is needed to investigate the potential applications of this compound in other fields, such as anti-inflammatory and anti-oxidant therapy.
Conclusion:
In conclusion, N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a promising compound that has potential applications in various fields of scientific research. Its potent anti-cancer activity and anti-inflammatory and anti-oxidant properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to identify its specific targets in cancer cells.

Synthesis Methods

The synthesis of N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been carried out using various methods. One of the most commonly used methods involves the reaction of 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with n-butylamine in the presence of a coupling reagent. This method has been found to be efficient and yields the desired product in good yields.

Scientific Research Applications

N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

Product Name

N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C19H20F2N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H20F2N4O2/c1-3-4-9-22-19(26)14-11-23-25-16(17(20)21)10-15(24-18(14)25)12-5-7-13(27-2)8-6-12/h5-8,10-11,17H,3-4,9H2,1-2H3,(H,22,26)

InChI Key

QGDUMACVDVXFDI-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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